

AR-M1000390: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B15575753

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Abstract

AR-M1000390 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ -OR). Its unique pharmacological profile, characterized by a low propensity to induce receptor internalization, distinguishes it from many other δ -OR agonists. This guide provides an in-depth analysis of the mechanism of action of AR-M1000390, summarizing key quantitative data, detailing experimental methodologies, and visualizing the known signaling pathways. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism of Action: Selective Delta-Opioid Receptor Agonism

AR-M1000390 exerts its pharmacological effects primarily through the activation of the δ -OR, a member of the G protein-coupled receptor (GPCR) superfamily. As a selective agonist, it demonstrates a significantly higher affinity and potency for the δ -OR compared to the mu (μ) and kappa (κ) opioid receptors.

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to determine the affinity of AR-M1000390 for opioid receptors. These experiments typically involve the use of cell membranes

expressing the receptor of interest and a radiolabeled ligand. The ability of AR-M1000390 to displace the radioligand is measured to calculate its inhibitory constant (IC₅₀), which is then used to determine its binding affinity (K_i).

Receptor Subtype	IC ₅₀ (nM)	Reference
Delta (δ)	0.87	[Not Available]
Mu (μ)	3800	[Not Available]
Kappa (κ)	7470	[Not Available]

Functional Potency and Efficacy

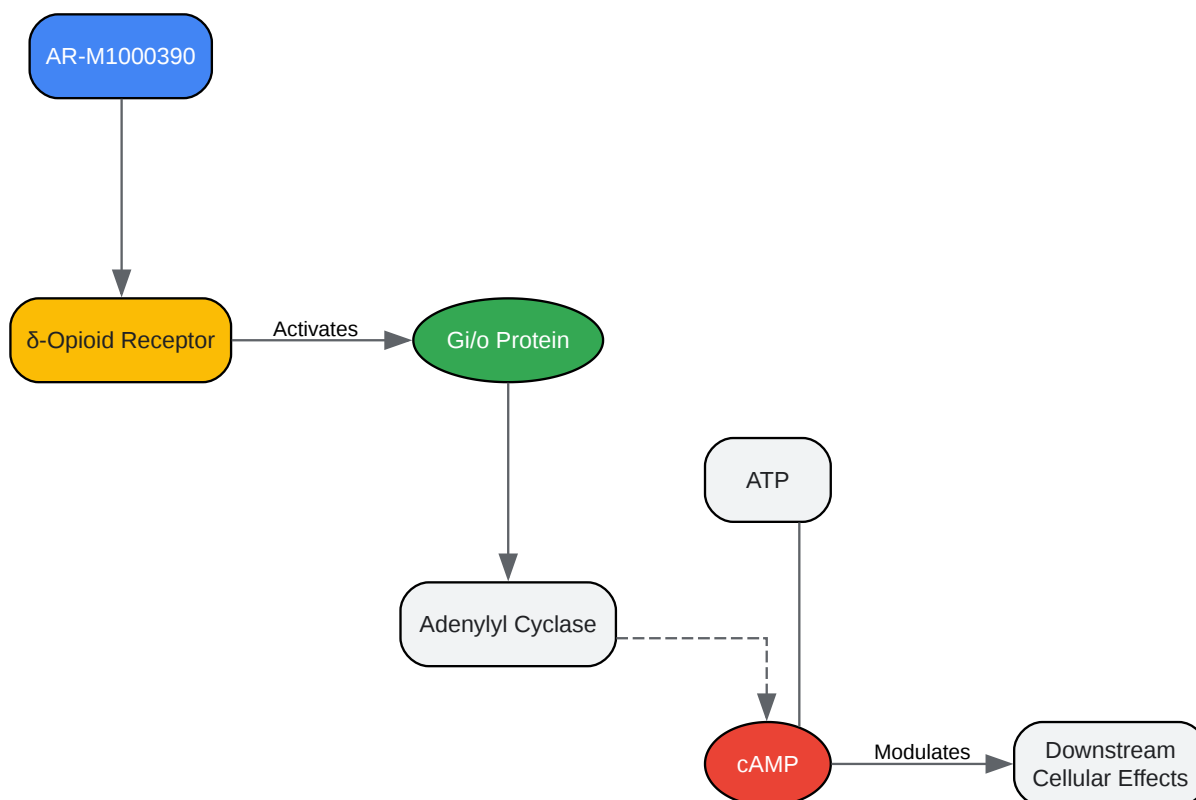
The primary downstream signaling pathway activated by AR-M1000390 upon binding to the δ-OR is the inhibition of adenylyl cyclase through the activation of the inhibitory G protein, G_{ai}. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Functional assays in human neuroblastoma SK-N-BE cells, which endogenously express the δ-OR, have been used to quantify the potency and efficacy of AR-M1000390 in inhibiting adenylyl cyclase.

Parameter	Value (nM)	Cell Line	Reference
K _i (from functional assay)	106 ± 34	SK-N-BE	[1]
EC ₅₀ (cAMP inhibition)	111 ± 31	SK-N-BE	[1]

Signaling Pathways

The current understanding of the signaling pathways modulated by AR-M1000390 is centered on its canonical G_{ai}-mediated inhibition of adenylyl cyclase. The potential for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways), is an area of active research for many GPCR ligands, but specific data for AR-M1000390 on these alternative pathways is limited.



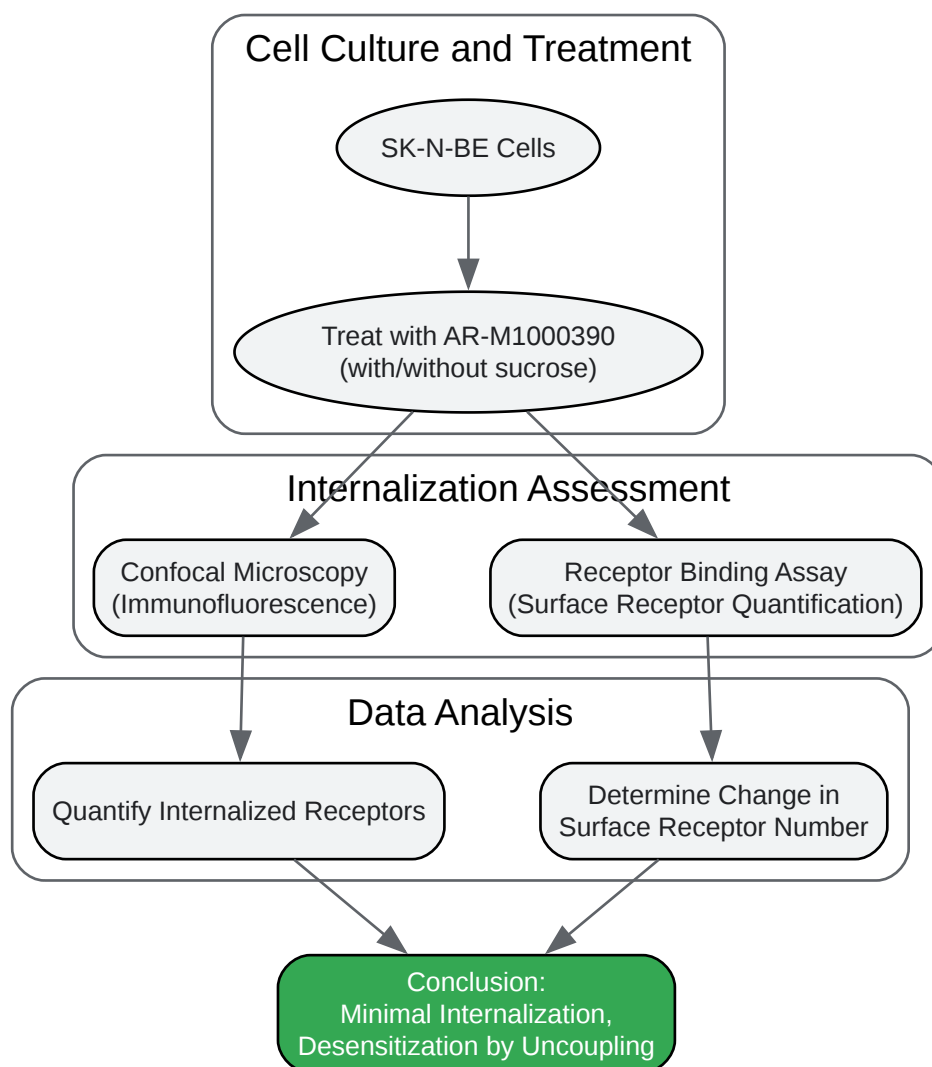
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Figure 1. Gi -mediated signaling pathway of AR-M1000390.

Atypical Property: Low Receptor Internalization

A key characteristic of AR-M1000390 is its classification as a "low-internalizing" agonist. Unlike many other δ -OR agonists that promote the rapid internalization of the receptor from the cell surface following activation, AR-M1000390 induces minimal receptor endocytosis.

Sustained activation of δ -ORs by AR-M1000390 leads to a rapid and strong desensitization of the receptor's response.^[1] However, this desensitization appears to be primarily due to the uncoupling of the receptor from its G protein, rather than its removal from the cell surface via internalization.^[1]



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References

- 1. Pharmacological characterization of AR-M1000390 at human delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

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